molecular formula C8H11N5O B1393248 5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 1283108-39-3

5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1393248
M. Wt: 193.21 g/mol
InChI Key: CZUQMHQKYVUHQD-UHFFFAOYSA-N
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Description

The compound “5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and an amine group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, as well as the isopropyl and amine groups . These groups could potentially participate in various chemical reactions and could also influence the physical and chemical properties of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine” would be influenced by its molecular structure . For example, the presence of the polar amine group could increase its solubility in water, while the aromatic rings could contribute to its stability and rigidity.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

The compound 5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine and its derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. A specific study highlighted that a derivative exhibited significant antibacterial and antifungal properties, along with strong radical scavenging activities, pointing towards its potential as an antimicrobial and antioxidant agent (Saundane, Verma, & Katkar, 2013).

Anticancer Evaluation

Derivatives of 1,3,4-oxadiazol-2-amine have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Notably, certain derivatives showed potent cytotoxic activity, with one compound exhibiting more potent activity against gastric cancer NUGC than the standard CHS 828. These findings suggest the potential of these compounds in anticancer therapies (Abdo & Kamel, 2015).

Fungicidal Activity

Some derivatives have been prepared specifically for their fungicidal properties, showing promising activity against rice sheath blight, a significant agricultural concern. The structure-activity relationships for these compounds indicate their potential as fungicides (Chen, Li, & Han, 2000).

Anthelmintic Activity

The compound and its derivatives have also been explored for their anthelmintic activity. Various substituted compounds have been synthesized and evaluated, revealing their potential as anthelmintic agents (Patel, Jayachandran, Shah, Javali, & Sreenivasa, 2010).

Anticancer and Antiangiogenic Effects

In another research, novel derivatives were synthesized and their in vivo anticancer and antiangiogenic effects were studied using a mouse model. The results demonstrated significant reduction in tumor volume and cell number, and increased life span in mice bearing tumors. Additionally, these compounds manifested strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, indicating their potential as anticancer agents with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

properties

IUPAC Name

5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5(2)13-4-3-6(12-13)7-10-11-8(9)14-7/h3-5H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUQMHQKYVUHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

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